Cas no 5400-88-4 (4-(tert-Butyl)cyclohexanamine)

4-(tert-Butyl)cyclohexanamine is a versatile organic compound with a unique cyclic structure. It offers enhanced stability due to the presence of the tert-butyl group, which protects the amine functionality from degradation. This compound is highly effective in organic synthesis, particularly in the preparation of various amine derivatives. Its selective reactivity and ease of handling make it a valuable tool in chemical research and development.
4-(tert-Butyl)cyclohexanamine structure
4-(tert-Butyl)cyclohexanamine structure
Product Name:4-(tert-Butyl)cyclohexanamine
CAS No:5400-88-4
MF:C10H21N
MW:155.28044295311
MDL:MFCD00013763
CID:85327
PubChem ID:87564028
Update Time:2025-07-19

4-(tert-Butyl)cyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • 4-(tert-Butyl)cyclohexanamine
    • 4-tert-Butylcyclohexylamine
    • 4-tert-Butylcyclohexylamine (cis- and trans- mixture)
    • 4-tert-butylcyclohexan-1-amine
    • 4-tert-Butylcyclohexanamine
    • 4-tert-butyl-cyclohexylamine
    • (4-tert-butylcyclohexyl)amine(SALTDATA: FREE)
    • 4-Amino-1-tert-butylcyclohexane
    • 4-Amino-1-tert-butylcyclohexane (cis- and trans- mixture)
    • D81718
    • A870569
    • NS00032915
    • W11005
    • starbld0009506
    • BGNLXETYTAAURD-DTORHVGOSA-N
    • W11006
    • 4-(t-butyl)cyclohexylamine
    • SY127923
    • Cis-1-Amino-4-tert-butylcyclohexylamine;4-t-Butylcyclohexylamine
    • Cyclohexanamine, 4-(1,1-dimethylethyl)-, trans-
    • FT-0619509
    • 4-tert-Butylcyclohexylamine,c&t
    • 4-tert-butylcyclohexyl amine
    • Cyclohexanamine, 4-(1,1-dimethylethyl)-
    • SCHEMBL13602650
    • 5400-88-4
    • SCHEMBL55100
    • AKOS000132007
    • MFCD20690546
    • BGNLXETYTAAURD-KYZUINATSA-N
    • 4-tert-butyl cyclohexylamine
    • MFCD00013763
    • SCHEMBL3108061
    • CHEMBL1097725
    • TRANS-4-(TERT-BUTYL)CYCLOHEXANAMINE
    • CYCLOHEXANAMINE,4-(1,1-DIMETHYLETHYL)-, CIS-
    • EINECS 226-444-7
    • NSC 10399
    • 2163-33-9
    • NSC-10399
    • NIOSH/GX1054000
    • DTXSID00202320
    • (1r,4r)-4-tert-butylcyclohexan-1-amine
    • Cyclohexanamine, 4-(1,1-dimethylethyl)-, cis-
    • BCP26207
    • (1S,4S)-4-TERT-BUTYLCYCLOHEXAN-1-AMINE
    • CAA16333
    • AKOS030613280
    • BS-42569
    • CS-0439132
    • GX10540000
    • 2163-34-0
    • cis-(1s,4s)-4-(tert-Butyl)cyclohexan-1-amine
    • DTXSID901267492
    • Cyclohexanamine,4-(1,1-dimethylethyl)-,cis-
    • EN300-35025
    • SCHEMBL1765188
    • Cis-1-Amino-4-tert-butylcyclohexylamine
    • 4-t-Butylcyclohexylamine
    • trans-4-tertbutylcyclohexylamine
    • (1s,4s)-4-tert-butylcyclohexanamine
    • DS-18044
    • 4-Tert-butylcyclohexyl amine (cis+trans)
    • 4-(tert-butyl)cyclohexan-1-amine
    • 4-tert-Butylcyclohexylamine, cis + trans
    • trans-4-(t-Butyl)cyclohexanamine
    • CS-0120029
    • 4-tert.-butylcyclohexylamine
    • cis-4-tert-butylcyclohexylamine
    • FT-0623891
    • NSC10399
    • B1084
    • trans-4-(1,1-Dimethylethyl)cyclohexanamine
    • AKOS028109347
    • 4-TERT-BUTYLCYCLOHEXYLAMINE,CIS
    • AS-67408
    • 4-tert Butylcyclohexylamine (50% cis 50% trans)
    • cis-4-(tert-butyl)cyclohexylamine
    • CIS-1-AMINO-4-TERT-BUTYLCYCLOHEXANE
    • BBL037405
    • DTXCID00124811
    • STK349201
    • ALBB-001499
    • 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS
    • 4-t-Bu-cyclohexylamine
    • cis-4-tert-butyl-cyclohexylamine
    • trans-4-tert-butyl-cyclohexylamine
    • DB-052454
    • MDL: MFCD00013763
    • Inchi: 1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3
    • InChI Key: BGNLXETYTAAURD-UHFFFAOYSA-N
    • SMILES: NC1CCC(CC1)C(C)(C)C
    • BRN: 1523780

Computed Properties

  • Exact Mass: 155.16700
  • Monoisotopic Mass: 155.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0,87 g/cm3
  • Boiling Point: 198°C at 760 mmHg
  • Flash Point: 79°C
  • Refractive Index: 1.4662
  • PSA: 26.02000
  • LogP: 3.25030
  • Sensitiveness: Air Sensitive
  • Vapor Pressure: 0.4±0.4 mmHg at 25°C

4-(tert-Butyl)cyclohexanamine Security Information

4-(tert-Butyl)cyclohexanamine Customs Data

  • HS CODE:2921300090
  • Customs Data:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(tert-Butyl)cyclohexanamine Pricemore >>

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TRC
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4-(tert-Butyl)cyclohexanamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5400-88-4)4-叔丁基环己胺
Order Number:LE7288613
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-(tert-Butyl)cyclohexanamine

Introduction to 4-(tert-Butyl)cyclohexanamine (CAS No. 5400-88-4)

4-(tert-Butyl)cyclohexanamine, with the chemical formula C11H23N, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This amine derivative is characterized by a cyclohexane ring substituted with a tert-butyl group and an amine functional group. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug development and specialty chemicals.

The compound is primarily recognized for its role as a building block in the synthesis of more complex molecules. Its structural motif, featuring a bulky tert-butyl group, contributes to steric hindrance, which can be strategically employed in medicinal chemistry to modulate the binding affinity and selectivity of drug candidates. This feature has been extensively explored in the design of small-molecule inhibitors and other therapeutic agents.

In recent years, 4-(tert-Butyl)cyclohexanamine has garnered attention due to its applications in the development of novel pharmacophores. The amine functionality allows for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening. Researchers have leveraged this compound to explore its potential in treating various diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of 4-(tert-Butyl)cyclohexanamine is its utility in peptidomimetics and protein-protein interaction inhibitors. The cyclohexane ring with a substituent at the 4-position provides a scaffold that can mimic natural amino acid residues, facilitating the design of peptidomimetic drugs that exhibit improved pharmacokinetic properties. These peptidomimetics are particularly valuable in targeting enzymes and receptors involved in disease pathways.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(tert-Butyl)cyclohexanamine's reactivity and its role in catalytic processes. Molecular modeling studies have revealed that the tert-butyl group influences electron distribution across the molecule, making it an effective ligand in transition metal-catalyzed reactions. This has opened new avenues for its use in asymmetric synthesis, where enantioselective transformations are crucial for producing chiral drugs.

The pharmaceutical industry has also explored 4-(tert-Butyl)cyclohexanamine as a precursor for synthesizing antihypertensive and anti-inflammatory agents. Its structural framework allows for modifications that can target specific biological pathways involved in cardiovascular diseases and inflammation. For instance, derivatives of this compound have shown promise in inhibiting angiotensin-converting enzyme (ACE), a key enzyme in regulating blood pressure.

In addition to its pharmaceutical applications, 4-(tert-Butyl)cyclohexanamine finds utility in agrochemical research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to interact with biological targets in plants. The steric bulk provided by the tert-butyl group helps these compounds exhibit selective toxicity toward unwanted vegetation while minimizing harm to crops.

The synthesis of 4-(tert-Butyl)cyclohexanamine typically involves nucleophilic substitution reactions or reductive amination processes. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. Continuous-flow reactors, for example, have been employed to enhance reaction efficiency and scalability.

From a regulatory perspective, 4-(tert-Butyl)cyclohexanamine is classified as a chemical intermediate with low toxicity under standard handling conditions. However, researchers must adhere to strict safety protocols during its synthesis and handling to ensure workplace safety. Environmental considerations also play a role, as proper disposal methods must be implemented to prevent contamination.

The future prospects of 4-(tert-Butyl)cyclohexanamine are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in green chemistry are driving efforts to develop sustainable synthetic routes that minimize waste and energy consumption. Additionally, collaborations between academia and industry are fostering new discoveries that could revolutionize how this compound is utilized.

In conclusion, 4-(tert-Butyl)cyclohexanamine (CAS No. 5400-88-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in pharmaceutical research, agrochemical development, and organic synthesis. As scientific understanding advances, so too will the innovative applications of this remarkable molecule.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5400-88-4)4-叔丁基环己胺
LE7288613
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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